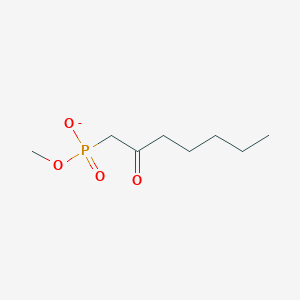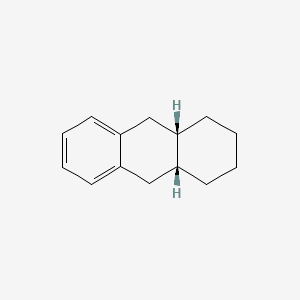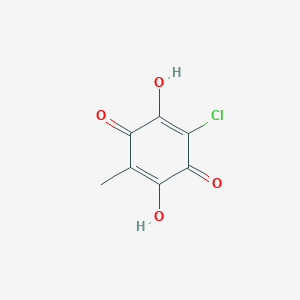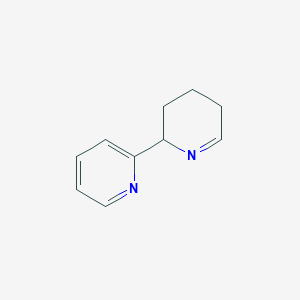
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate is an organic compound characterized by its unique structure, which includes a butyl group, a trichloromethyl group, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate typically involves the reaction of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol with butyl chloroformate. This reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbonate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby ensuring the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the carbonate ester in the presence of water, leading to the formation of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol and butanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol and butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing active metabolites upon hydrolysis. These metabolites can then interact with biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the active metabolites released.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Similar in structure but with a different alkyl group.
Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate: Contains additional functional groups that confer different properties.
Uniqueness
Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo hydrolysis and release active metabolites makes it particularly valuable in medicinal chemistry as a prodrug.
Eigenschaften
CAS-Nummer |
63253-21-4 |
|---|---|
Molekularformel |
C13H13Cl5O3 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
butyl [2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl] carbonate |
InChI |
InChI=1S/C13H13Cl5O3/c1-2-3-6-20-12(19)21-11(13(16,17)18)8-4-5-9(14)10(15)7-8/h4-5,7,11H,2-3,6H2,1H3 |
InChI-Schlüssel |
BAOIDIWUAZAIHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)OC(C1=CC(=C(C=C1)Cl)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)

![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)


![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)






